molecular formula C15H16N2O3 B1355868 N-(4-Aminophenyl)-2-(2-methoxyphenoxy)acetamide CAS No. 953888-27-2

N-(4-Aminophenyl)-2-(2-methoxyphenoxy)acetamide

Cat. No. B1355868
CAS RN: 953888-27-2
M. Wt: 272.3 g/mol
InChI Key: GXMRZQKBRXHCLH-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N-(4-Aminophenyl)-2-(2-methoxyphenoxy)acetamide, or 4-AP, is a widely studied compound that has been used in research for a variety of purposes. It is a synthetic compound with a molecular weight of 278.3 g/mol, and it is an analog of the neurotransmitter acetylcholine. 4-AP is used as a tool in scientific research to study the effects of acetylcholine on the nervous system.

Scientific Research Applications

Catalytic Hydrogenation in Dye Production

N-(4-Aminophenyl)-2-(2-methoxyphenoxy)acetamide is utilized in the green synthesis of azo disperse dyes. A novel Pd/C catalyst demonstrated high activity, selectivity, and stability in the hydrogenation process, enhancing the production efficiency of these dyes (Zhang Qun-feng, 2008).

Synthesis in Pharmaceutical Intermediates

This compound serves as an important intermediate in the natural synthesis of antimalarial drugs. The chemoselective monoacetylation process using Novozym 435 as a catalyst is a crucial step in this synthesis (Deepali B Magadum & G. Yadav, 2018).

Polymer Synthesis with Pharmacological Activity

The compound is involved in the synthesis of polymeric derivatives of 4-methoxyphenylacetic acid. These polymers have potential pharmacological applications due to the presence of residues like 4-aminophenol, which could offer analgesic and antipyretic properties (J. S. Román & A. Gallardo, 1992).

Development of β3-Adrenergic Receptor Agonists

This compound forms part of a series of derivatives evaluated for their potential as β3-adrenergic receptor agonists, which are significant in treating obesity and type 2 diabetes (T. Maruyama et al., 2012).

In Cancer Research

Derivatives of N-(4-Aminophenyl)-2-(2-methoxyphenoxy)acetamide have been synthesized and evaluated for potential cytotoxic, anti-inflammatory, analgesic, and antipyretic agents, showing promising results in various studies (P. Rani et al., 2016).

Molecular Docking in Anticancer Drug Design

The compound's derivatives have been subject to molecular docking analysis for their potential as anticancer drugs, indicating efficacy in targeting specific cancer receptors (Gopal Sharma et al., 2018).

properties

IUPAC Name

N-(4-aminophenyl)-2-(2-methoxyphenoxy)acetamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H16N2O3/c1-19-13-4-2-3-5-14(13)20-10-15(18)17-12-8-6-11(16)7-9-12/h2-9H,10,16H2,1H3,(H,17,18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GXMRZQKBRXHCLH-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=CC=C1OCC(=O)NC2=CC=C(C=C2)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H16N2O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

272.30 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-(4-Aminophenyl)-2-(2-methoxyphenoxy)acetamide

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.